Coumarin-3-carboxylic acid chloride
Overview
Description
Coumarin-3-carboxylic acid chloride, also known as this compound, is a useful research compound. Its molecular formula is C10H5ClO3 and its molecular weight is 208.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Radiation Dosimetry
Coumarin-3-carboxylic acid chloride demonstrates significant potential in radiation dosimetry. The compound, when in aqueous solutions, converts upon irradiation to 7-hydroxy-coumarin-3-carboxylic acid, a highly fluorescent substance. The intensity of the fluorescence is directly proportional to the number of formed 7-hydroxy-coumarin-3-carboxylic acid molecules, which in turn corresponds to the absorbed radiation dose. This system exhibits nearly linear behavior with dose, stability post-irradiation, and reproducibility. It is also relatively energy independent for certain x-ray energies (Collins, Makrigiorgos, & Svensson, 1994).
Hydroxyl Radical Detection
Coumarin-3-carboxylic acid serves as a sensitive and accurate detector for hydroxyl radicals (.OH) in aqueous solutions. Hydroxyl radicals, generated either by gamma irradiation or chemically, lead to the hydroxylation of Coumarin-3-carboxylic acid, forming 7-hydroxycoumarin-3-carboxylic acid. This method allows for real-time measurement of the kinetics of .OH generation and has shown great potential for use in biological systems due to its quantitative, sensitive, and specific nature (Manevich, Held, & Biaglow, 1997).
Chemical Synthesis
This compound is central to the chemical synthesis of various coumarin derivatives. It has been used in the synthesis of coumarin-3-carboxylic acids under microwave irradiation and solvent-free conditions, yielding valuable pharmacologically active products. The substance's versatility is highlighted in its use for the synthesis of N-aryl-coumarin-3-carboxamides, showcasing advantages such as no organic solvent pollution, elevated reaction rates, high yield, and simplified work-up procedures (Fiorito, Genovese, Taddeo, & Epifano, 2015); (Wang Xi-cun, 2004).
Polymer Synthesis
This compound is also utilized in the synthesis of polymers. For instance, coumarin-containing polyamides derived from 6-{[3-(chloroformyl)phenyl]ethynyl}this compound were prepared and characterized, showing solubility in organic solvents and the formation of transparent and tough films on casting. This showcases the potential of this compound in developing materials with specific optical and thermal properties (Fomine, Fomina, Sánchez, Ortiz, & Ogawa, 1997).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-oxochromene-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClO3/c11-9(12)7-5-6-3-1-2-4-8(6)14-10(7)13/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEOLEMGKYWBTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468755 | |
Record name | Coumarin-3-carboxylic acid chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3757-06-0 | |
Record name | Coumarin-3-carboxylic acid chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q1: What are the common synthetic applications of Coumarin-3-carboxylic acid chloride?
A1: this compound serves as a key precursor in synthesizing various coumarin-3-carboxamide derivatives. This compound readily reacts with different amines, even under mild conditions, to yield the corresponding amides. This reaction has been successfully conducted using various methodologies, including traditional solution-based approaches [, ], as well as more environmentally friendly solvent-free methods involving room-temperature grinding [, ].
Q2: Are there any advantages to using solvent-free methods for synthesizing these derivatives?
A2: Yes, employing solvent-free techniques like room-temperature grinding offers several benefits over conventional solution-based methods [, ]. These advantages include:
Q3: What are the potential applications of the synthesized coumarin-3-carboxamide derivatives?
A3: Research suggests that coumarin-3-carboxamide derivatives exhibit promising biological activities, making them attractive targets for pharmaceutical development. For instance, several derivatives have demonstrated notable antimicrobial activity against a range of bacterial and fungal strains [, ]. Furthermore, some derivatives have shown potential as antioxidant agents [], suggesting their possible use in combating oxidative stress-related conditions.
Q4: Have any studies investigated the structure-activity relationship (SAR) of these derivatives?
A4: While detailed SAR studies are ongoing, preliminary findings indicate that the substituents on the aryl amine moiety significantly influence the biological activity of coumarin-3-carboxamide derivatives [, ]. Further research is crucial to elucidate the specific structural features responsible for their observed activities, paving the way for the rational design of more potent and selective compounds.
Q5: Has this compound been used in synthesizing polymers?
A5: Yes, researchers have successfully synthesized coumarin-containing polyamides using this compound as a monomer []. These polymers exhibited interesting properties such as good solubility in common organic solvents, film-forming ability, and fluorescence. The incorporation of coumarin moieties into the polymer backbone introduces the possibility of further functionalization and potential applications in areas like fluorescent probes and sensors.
Q6: Are there any known limitations or challenges associated with this compound?
A6: One known limitation of coumarin-containing polyamides is their tendency to undergo chemical transformation in the presence of excess diamines, leading to the formation of polyazomethynes []. While this transformation could be exploited for specific applications, it might pose a challenge in situations where maintaining the integrity of the coumarin-amide structure is crucial. Further research is needed to understand and potentially control this transformation process.
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